molecular formula C13H20BrNO B14006455 (2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone CAS No. 93308-78-2

(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone

Cat. No.: B14006455
CAS No.: 93308-78-2
M. Wt: 286.21 g/mol
InChI Key: HHXJFBPOFCYAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is an organic compound that features a brominated cycloheptene ring attached to a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is not well-documented. it is likely that the compound interacts with specific molecular targets through its brominated cycloheptene and piperidinylmethanone moieties, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromocyclohepten-1-yl)-piperidin-1-ylmethanone is unique due to its specific combination of a brominated cycloheptene ring and a piperidinylmethanone group

Properties

CAS No.

93308-78-2

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

(2-bromocyclohepten-1-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H20BrNO/c14-12-8-4-1-3-7-11(12)13(16)15-9-5-2-6-10-15/h1-10H2

InChI Key

HHXJFBPOFCYAGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)Br)C(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.